TMRM

Descripción

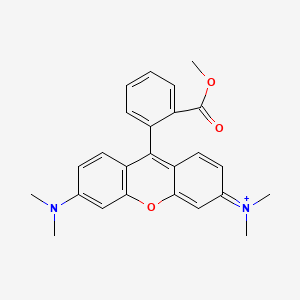

Structure

3D Structure

Propiedades

IUPAC Name |

[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N2O3/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5/h6-15H,1-5H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWRKBQQBUDAMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tetramethylrhodamine, Methyl Ester (TMRM)

Core Principles and Applications in Cellular Bioenergetics

Introduction: Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye pivotal for the quantitative and qualitative assessment of mitochondrial membrane potential (ΔΨm). As a key indicator of cellular health and metabolic activity, ΔΨm is crucial in studies of apoptosis, drug toxicity, and mitochondrial diseases. This guide provides a comprehensive overview of this compound, its mechanism of action, experimental protocols, and data interpretation for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a lipophilic cation that accumulates in the mitochondrial matrix, driven by the negative mitochondrial membrane potential. This distribution follows the Nernst equation, where the concentration of this compound inside the mitochondria is proportional to the magnitude of the ΔΨm.[1][2] In healthy, respiring cells, the large negative potential across the inner mitochondrial membrane (typically -140 to -180 mV) leads to a significant accumulation of this compound, resulting in a bright fluorescent signal.[2] Conversely, in apoptotic or metabolically stressed cells, the collapse of the ΔΨm prevents this compound accumulation, leading to a diminished fluorescent signal.[3]

This compound can be utilized in two distinct modes:

-

Non-quenching mode: At low concentrations (typically 20-100 nM), the fluorescence intensity of this compound is directly proportional to its concentration within the mitochondria. A decrease in fluorescence indicates mitochondrial depolarization.

-

Quenching mode: At higher concentrations, this compound can aggregate within the mitochondria, leading to self-quenching of its fluorescence. In this mode, mitochondrial depolarization results in the release of this compound into the cytoplasm and a subsequent increase in fluorescence (de-quenching).

Quantitative Data

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 500.93 g/mol |

| Maximal Excitation Wavelength | 548 nm |

| Maximal Emission Wavelength | 573 nm |

| Molar Extinction Coefficient | Not readily available in the searched resources. |

| Fluorescence Quantum Yield | Not readily available in the searched resources. |

| Recommended Working Concentration | 20 - 250 nM |

Experimental Protocols

I. In Vitro Staining of Adherent Cells for Fluorescence Microscopy

A. Reagent Preparation:

-

This compound Stock Solution (1 mM): Dissolve 1 mg of this compound powder in 2.00 mL of anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

This compound Working Solution (20-250 nM): Dilute the 1 mM stock solution in pre-warmed, complete cell culture medium to the desired final concentration. Prepare this solution fresh for each experiment.

-

FCCP Control (10 µM): Prepare a stock solution of Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) in DMSO. Dilute to a final working concentration of 10 µM in complete cell culture medium. FCCP is a potent mitochondrial uncoupler that dissipates the mitochondrial membrane potential and serves as a negative control.

B. Staining Protocol:

-

Culture adherent cells on glass-bottom dishes or coverslips to approximately 70-80% confluency.

-

Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-

Add the this compound working solution to the cells and incubate for 20-30 minutes at 37°C, protected from light.

-

For the negative control, add the FCCP working solution to a separate set of cells and incubate for 5-10 minutes prior to imaging.

-

After incubation, wash the cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete medium or imaging buffer to the cells.

-

Proceed with imaging using a fluorescence microscope equipped with a TRITC/RFP filter set (Excitation: ~548 nm, Emission: ~573 nm).

II. In Vitro Staining for Flow Cytometry

A. Reagent Preparation:

-

Follow the same reagent preparation steps as for fluorescence microscopy.

B. Staining Protocol:

-

Harvest cells by trypsinization and resuspend in complete culture medium.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium to a concentration of 1 x 10^6 cells/mL.

-

Add the this compound working solution to the cell suspension and incubate for 20-30 minutes at 37°C, protected from light.

-

For the negative control, treat a separate aliquot of cells with 10 µM FCCP for 5-10 minutes.

-

After incubation, wash the cells twice by centrifugation and resuspension in PBS.

-

Resuspend the final cell pellet in PBS for flow cytometric analysis.

-

Analyze the samples on a flow cytometer using an appropriate laser and emission filter combination (e.g., 488 nm or 561 nm laser excitation and a ~575/25 nm bandpass filter).

Mandatory Visualizations

Caption: Mechanism of this compound accumulation and FCCP-induced depolarization.

Caption: Experimental workflow for this compound-based mitochondrial membrane potential measurement.

References

An In-depth Technical Guide to the Mechanism of Action of TMRM in Mitochondria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye widely utilized for the assessment of mitochondrial membrane potential (ΔΨm). It delves into the underlying principles of its function, experimental applications, and data interpretation, offering a technical resource for researchers in cellular biology, neuroscience, and drug discovery.

Core Principles of this compound Action

Tetramethylrhodamine, methyl ester (this compound) is a cell-permeant, lipophilic cationic dye that serves as a dynamic and quantitative reporter of mitochondrial membrane potential.[1] Its mechanism of action is fundamentally linked to the electrochemical gradient across the inner mitochondrial membrane.

In healthy, respiring cells, the mitochondrial electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space. This process establishes a significant negative charge on the matrix side of the inner mitochondrial membrane, typically ranging from -150 to -180 mV.[2] This negative potential acts as a powerful driving force for the accumulation of positively charged molecules like this compound.

As a monovalent cation, this compound passively diffuses across the plasma membrane and subsequently accumulates in the mitochondrial matrix in a manner dictated by the Nernst equation.[3][4] This equation describes the equilibrium distribution of an ion across a permeable membrane, where the concentration gradient is balanced by the electrical potential. Consequently, the concentration of this compound within the mitochondria is directly proportional to the magnitude of the mitochondrial membrane potential.[2] A higher ΔΨm results in a greater accumulation of this compound and thus a brighter fluorescent signal within the mitochondria. Conversely, a decrease in ΔΨm, a hallmark of mitochondrial dysfunction and apoptosis, leads to the redistribution of this compound out of the mitochondria and a corresponding decrease in mitochondrial fluorescence.[1][5]

Quantitative Data Summary

For accurate and reproducible experimental design, a clear understanding of this compound's properties and recommended usage parameters is crucial. The following tables summarize key quantitative data for this compound.

Table 1: Spectral Properties of this compound

| Property | Wavelength (nm) |

| Peak Excitation | 548[1][4][6] |

| Peak Emission | 573 - 574[1][4][6] |

| Recommended Laser Line | 561 nm[7][8] |

| Recommended Emission Filter | 580 nm or 585/16 BP[7][9] |

Table 2: Recommended this compound Concentrations for Different Applications

| Application Mode | Typical Concentration Range | Purpose |

| Non-Quenching Mode | 5 - 25 nM[8][10] | To directly correlate this compound fluorescence intensity with ΔΨm. A decrease in fluorescence indicates depolarization. |

| Quenching Mode | >50 - 100 nM[2] | To detect rapid changes in ΔΨm. Depolarization leads to a transient increase in fluorescence as the dye de-quenches. |

Table 3: Typical Incubation and Imaging Parameters

| Parameter | Value |

| Incubation Time | 20 - 45 minutes[7][8] |

| Incubation Temperature | 37°C[5][8] |

| Imaging Method | Confocal Microscopy, Fluorescence Microscopy, Flow Cytometry[1][11] |

Signaling Pathways and Experimental Workflows

Visualizing the underlying mechanisms and experimental procedures can significantly enhance understanding. The following diagrams, generated using the DOT language, illustrate the core concepts of this compound's action and its application in experimental settings.

This compound Mechanism of Action in Mitochondria

Caption: this compound passively enters the cell and accumulates in the mitochondrial matrix driven by the negative mitochondrial membrane potential (ΔΨm).

Experimental Workflow for Measuring ΔΨm using this compound

Caption: A generalized workflow for assessing mitochondrial membrane potential using this compound staining and fluorescence analysis.

Non-Quenching vs. Quenching Mode

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TMRE & this compound | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 4. youtube.com [youtube.com]

- 5. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Live-cell imaging: Mitochondria membrane potential [protocols.io]

- 10. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to Mitochondrial Membrane Potential (ΔΨm)

An In-depth Technical Guide to the Principle of TMRM for Measuring Mitochondrial Membrane Potential

The mitochondrial membrane potential (ΔΨm) is the electrochemical gradient established across the inner mitochondrial membrane, a critical component of cellular bioenergetics.[1][2] This potential, typically ranging from -150 to -180 mV in healthy cells, is generated by the pumping of protons (H+) from the mitochondrial matrix to the intermembrane space by the electron transport chain (ETC).[3] The ΔΨm is the primary driving force for ATP synthesis via oxidative phosphorylation and plays a pivotal role in mitochondrial homeostasis, calcium signaling, and the regulation of cell death pathways like apoptosis.[1][4][5] A significant loss or dissipation of ΔΨm is a hallmark of mitochondrial dysfunction and can lead to cellular energy depletion and subsequent cell death.[1]

Tetramethylrhodamine, methyl ester (this compound) is a cell-permeant, cationic, lipophilic fluorescent dye widely used to measure ΔΨm in living cells.[6][7] Its accumulation within mitochondria is directly proportional to the magnitude of the membrane potential, making it a reliable indicator of mitochondrial health.[8] this compound is favored for its low cellular toxicity at working concentrations and minimal effects on mitochondrial respiration compared to other probes like Rhodamine 123.[1]

Core Principle of this compound Action

The functionality of this compound is rooted in its physicochemical properties and the principles of thermodynamics, specifically the Nernst equation.

Nernstian Distribution

As a positively charged (cationic) and fat-soluble (lipophilic) molecule, this compound readily crosses the plasma and outer mitochondrial membranes. Driven by the highly negative charge of the mitochondrial matrix relative to the cytoplasm, this compound accumulates electrophoretically within the mitochondria.[8] The concentration of this compound inside the mitochondria versus outside is governed by the Nernst equation, which relates the distribution of an ion across a permeable membrane to the membrane potential.

The relationship can be expressed as:

ΔΨm ≈ 61.5 * log10 ([this compound]in / [this compound]out)

Where:

-

ΔΨm is the mitochondrial membrane potential in millivolts (mV).

-

[this compound]in is the concentration of this compound inside the mitochondrial matrix.

-

[this compound]out is the concentration of this compound in the cytoplasm.

This principle dictates that in healthy, polarized mitochondria, the this compound concentration is significantly higher in the matrix, resulting in a bright fluorescent signal.[6][7] Conversely, a decrease in ΔΨm (depolarization) leads to the redistribution of this compound from the mitochondria into the cytoplasm, causing a loss of mitochondrial fluorescence.[1][6]

Caption: this compound accumulates in the negatively charged mitochondrial matrix.

Non-Quenching vs. Quenching Modes

This compound can be utilized in two distinct modes depending on the concentration used.[8][9]

-

Non-Quenching Mode (Low Concentrations): At low nanomolar concentrations (typically 1-30 nM), the fluorescence intensity of this compound within the mitochondria is directly proportional to the dye's concentration.[1][9] A decrease in ΔΨm leads to this compound efflux and a corresponding decrease in mitochondrial fluorescence.[8] This mode is ideal for quantitative measurements and observing subtle, real-time changes in ΔΨm.[8]

-

Quenching Mode (High Concentrations): At higher concentrations (>50-100 nM), this compound aggregates within the mitochondrial matrix, causing self-quenching of its fluorescence.[8][9] In this state, the mitochondrial signal is relatively dim. Upon mitochondrial depolarization, this compound is released into the cytoplasm, where it becomes unquenched and fluoresces brightly.[9] This results in a transient increase in whole-cell fluorescence, making this mode sensitive for detecting rapid depolarization events.[10]

Data Presentation and Interpretation

Quantitative data regarding this compound properties and the effects of common modulators are summarized below.

Table 1: this compound Properties and Recommended Concentrations

| Parameter | Value | Reference |

|---|---|---|

| Excitation Maximum | ~548 nm | [7] |

| Emission Maximum | ~574 nm | [7] |

| Recommended Filter Set | TRITC / RFP | [7] |

| Stock Solution | 1-10 mM in DMSO | [2][6][7] |

| Working Concentrations | ||

| Non-Quenching Mode | 1 - 30 nM | [9] |

| Quenching Mode | >50 - 200 nM | [9] |

| Flow Cytometry | 20 - 100 nM | [11][12] |

| Fluorescence Microscopy | 20 - 250 nM |[7][8] |

Table 2: Common Modulators of ΔΨm and Their Effect on this compound Fluorescence (Non-Quenching Mode)

| Compound | Mechanism of Action | Effect on ΔΨm | Expected Change in this compound Signal | Typical Concentration | Reference |

|---|---|---|---|---|---|

| FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) | Protonophore; uncouples oxidative phosphorylation by transporting H+ across the inner mitochondrial membrane. | Depolarization (Collapse) | Decrease | 1 - 10 µM | [1][8][13] |

| Oligomycin | ATP synthase inhibitor; blocks proton re-entry into the matrix via ATP synthase. | Hyperpolarization (Increase) | Increase | 2 µg/ml - 5 µM | [1][8] |

| CCCP (Carbonyl cyanide 3-chlorophenylhydrazone) | Protonophore; similar to FCCP, collapses the proton gradient. | Depolarization (Collapse) | Decrease | 50 µM |[11] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for fluorescence microscopy and flow cytometry. Optimization for specific cell types and experimental conditions is recommended.

General Experimental Workflow

The workflow for a this compound experiment typically involves cell culture, treatment with experimental compounds, staining with this compound, and subsequent data acquisition and analysis.

Caption: A typical workflow for measuring ΔΨm using this compound.

Protocol for Fluorescence Microscopy

This protocol is adapted for live-cell imaging in multi-well plates.

-

Cell Seeding: Seed cells in a glass-bottom imaging plate or chamber slide and allow them to adhere and grow for 24-48 hours.[2]

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[2][7] Aliquot and store at -20°C, protected from light and moisture.

-

Staining Solution Preparation: On the day of the experiment, prepare a fresh working staining solution by diluting the this compound stock in pre-warmed, serum-free culture medium (phenol red-free medium is recommended to reduce background fluorescence).[2] A typical concentration is 20-250 nM.[7]

-

Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[6][7]

-

Washing (Optional but Recommended): Gently wash the cells 2-3 times with pre-warmed PBS or culture medium to remove excess dye and improve the signal-to-noise ratio.[6]

-

Imaging: Image the cells using a fluorescence microscope equipped with a TRITC/RFP filter set (Excitation ~548 nm, Emission ~574 nm).[7] It is crucial to maintain cells at 37°C during imaging.

-

Controls: For depolarization control, treat a sample of cells with 1-10 µM FCCP for 5-10 minutes before or during imaging to confirm that the this compound signal is dependent on ΔΨm.[1]

Protocol for Flow Cytometry

This protocol is designed for analyzing cells in suspension.

-

Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL in culture medium or PBS.[11]

-

Control Sample (Depolarized): For a negative control, add CCCP (final concentration 50 µM) or FCCP to a cell sample and incubate for 5-10 minutes at 37°C to induce complete depolarization.[11]

-

Staining: Add this compound to the experimental samples to a final concentration of 20-100 nM.[11][12]

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[11]

-

Washing (Optional): The protocol can be performed with or without a wash step. Washing once with 1 mL of PBS may improve results.[11] Resuspend the final cell pellet in 500 µL of PBS for analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer. This compound can be excited with a 488 nm or 561 nm laser, and emission is typically collected using a filter appropriate for PE or TRITC (e.g., 585/16 nm).[11][7]

-

Data Analysis: Gate on the live cell population and compare the this compound fluorescence intensity (e.g., Mean Fluorescence Intensity) between control and treated samples. A decrease in fluorescence indicates mitochondrial depolarization.

Signaling Pathways: ΔΨm in Apoptosis

Mitochondria are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[14][15] The process is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[16][17]

Upon receiving an apoptotic stimulus (e.g., DNA damage), pro-apoptotic BH3-only proteins activate Bax and Bak.[18] These proteins then oligomerize on the outer mitochondrial membrane, forming pores in a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[18][19] MOMP leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[20][21]

The release of cytochrome c initiates the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspases (like caspase-3) and the dismantling of the cell.[22] The loss of ΔΨm is a key event in this pathway. While it was once thought to be an early, initiating event, it is now understood that in many systems, a significant drop in ΔΨm occurs downstream of MOMP and caspase activation.[19][20]

Caption: Regulation of apoptosis via the mitochondrial pathway.

References

- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. TMRE & this compound | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 4. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measurement of Mitochondrial Membrane Potential with the Fluorescent Dye Tetramethylrhodamine Methyl Ester (this compound) | Springer Nature Experiments [experiments.springernature.com]

- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. 2.13. Flow Cytometry Analysis to Determine Mitochondria Membrane Potential [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Khan Academy [khanacademy.org]

- 15. The Role of Mitochondria in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bcl-2 family proteins regulate the release of apoptogenic cytochrome c by the mitochondrial channel VDAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of bcl-2 family proteins during development and in response to oxidative stress in cardiac myocytes: association with changes in mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mitochondria and cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ovid.com [ovid.com]

- 20. Mitochondrial membrane potential regulates matrix configuration and cytochrome c release during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. reddit.com [reddit.com]

- 22. researchgate.net [researchgate.net]

TMRM Dye for Live Cell Imaging of Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye widely utilized for the analysis of mitochondrial function in living cells.[1][2] Its lipophilic nature and positive charge facilitate its accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm).[3][4] This characteristic makes this compound an invaluable tool for researchers studying cellular bioenergetics, apoptosis, and mitochondrial dysfunction in various physiological and pathological contexts. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, spectral properties, detailed experimental protocols, and applications in drug discovery and high-content screening.

Core Principles and Mechanism of Action

This compound is a potentiometric dye, meaning its accumulation is directly proportional to the electrical potential across the inner mitochondrial membrane.[5] In healthy, respiring cells, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating a significant electrochemical gradient of approximately -180mV.[5] This negative potential drives the electrophoretic accumulation of the positively charged this compound molecules inside the mitochondria.[3]

A decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and a key event in the intrinsic apoptotic pathway, leads to a reduction in this compound accumulation and a corresponding decrease in fluorescence intensity within the mitochondria.[3][6][7] Conversely, hyperpolarization can lead to increased this compound accumulation. This dynamic response allows for the real-time monitoring of changes in mitochondrial health.

This compound can be used in two distinct modes for measuring ΔΨm:

-

Non-quenching mode: At low nanomolar concentrations (typically 5-30 nM), the fluorescence intensity of this compound is directly proportional to its concentration within the mitochondria.[8][9] A decrease in ΔΨm results in a decrease in mitochondrial fluorescence. This mode is ideal for quantitative measurements and comparing pre-existing differences in ΔΨm between cell populations.[9]

-

Quenching mode: At higher concentrations (>50-100 nM), this compound accumulates in the mitochondrial matrix to such an extent that it forms aggregates, leading to self-quenching of its fluorescence.[8][10] In this mode, a depolarization of the mitochondrial membrane causes a transient increase in whole-cell fluorescence as the dye redistributes to the cytoplasm and is de-quenched.[8][10] This mode is highly sensitive for detecting small, rapid changes in ΔΨm.[10]

Quantitative Data

For ease of comparison, the key quantitative properties of this compound are summarized in the tables below.

Spectral Properties

| Property | Wavelength (nm) | Reference(s) |

| Excitation Peak | 552 | [11] |

| Emission Peak | 574 | [11] |

| Excitation (Ethanol) | 551 | [12] |

| Emission (Ethanol) | 579 | [12] |

| Excitation (Lipid Vesicles) | 559 | [12] |

| Emission (Lipid Vesicles) | 589 | [12] |

Recommended Working Concentrations

| Application/Mode | Concentration Range | Reference(s) |

| Non-quenching Mode | 5 - 30 nM | [8][9] |

| Quenching Mode | >50 - 100 nM | [8][9] |

| General Live Cell Imaging | 20 - 200 nM | [13][14] |

| High-Content Screening | 20 nM | [8] |

Experimental Protocols

Basic this compound Staining Protocol for Live Cell Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

-

Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish or plate)

-

Complete cell culture medium

-

This compound dye (powder or stock solution)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope with a TRITC filter set

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound by dissolving 5 mg of this compound in 1 ml of high-quality, anhydrous DMSO.[15]

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[15]

Staining Protocol:

-

Prepare a fresh working solution of this compound in complete cell culture medium. For a final concentration of 25 nM, dilute the 10 mM stock solution accordingly (e.g., through intermediate dilutions).[15]

-

Remove the existing culture medium from the live cells.[6][7]

-

Incubate the cells for 30 minutes at 37°C, protected from light.[6][7][15]

-

Wash the cells three times with pre-warmed PBS or another clear buffer to remove excess dye.[6][7]

-

Image the cells immediately using a fluorescence microscope with a TRITC filter set.[7]

Protocol for Investigating Mitochondrial Depolarization

This protocol utilizes a mitochondrial uncoupler, such as FCCP (carbonyl cyanide m-chlorophenyl hydrazone), to induce depolarization and serve as a negative control.

Materials:

-

This compound-stained live cells (prepared as in the basic protocol)

-

FCCP stock solution (e.g., 1 mM in DMSO)

Procedure:

-

Acquire baseline fluorescence images of the this compound-stained cells.[15]

-

Prepare a working solution of FCCP in the imaging medium at a final concentration of 1-4 µM.[13][15]

-

Add the FCCP solution to the cells while they are on the microscope stage.

-

Acquire a time-lapse series of images to monitor the decrease in this compound fluorescence as the mitochondria depolarize.[15] The signal will dim or disappear upon loss of membrane potential.[6][7]

-

Analyze the fluorescence intensity changes over time to quantify the rate and extent of depolarization.

Diagrams and Workflows

This compound Mechanism of Action

Caption: this compound accumulation in the mitochondrial matrix is driven by the mitochondrial membrane potential (ΔΨm).

Experimental Workflow for High-Content Screening of Mitochondrial Toxicity

Caption: A typical workflow for a high-content screen to identify compounds that induce mitochondrial toxicity.

Applications in Drug Discovery and High-Content Screening

The ability to quantitatively assess mitochondrial membrane potential makes this compound a powerful tool in drug discovery and development.[16][17][18] Mitochondrial dysfunction is implicated in the toxicity of many compounds and is a key feature of numerous diseases.[19]

High-content screening (HCS) platforms can be used to perform automated imaging and analysis of this compound-stained cells in multi-well plates.[16][20] This allows for the rapid screening of large compound libraries to identify potential drugs that either beneficially or adversely affect mitochondrial function.[21] By multiplexing this compound with other fluorescent probes, researchers can simultaneously assess multiple parameters of cell health, such as apoptosis (e.g., caspase activation), oxidative stress, and cell viability, providing a more complete picture of a compound's cellular effects.[16]

Considerations and Troubleshooting

-

Phototoxicity and Photobleaching: this compound, like many fluorescent dyes, is susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination.[22][23][24] It is crucial to use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.

-

Dye Concentration: The choice between non-quenching and quenching mode is critical and depends on the experimental question. For accurate quantification and comparison between samples, the non-quenching mode is preferred.[9]

-

Cell Type Variability: The optimal this compound concentration and incubation time can vary between different cell types.[14] It is recommended to perform a titration experiment to determine the optimal conditions for your specific cell line.

-

Multidrug Resistance Pumps: Some cell lines express multidrug resistance (MDR) pumps that can actively extrude this compound from the cell, leading to a weaker signal.[25] This can be mitigated by co-incubation with an MDR inhibitor like cyclosporine H.[13]

-

Fixation: this compound is not suitable for use in fixed cells, as fixation procedures disrupt the mitochondrial membrane potential.[26] For fixed samples, immunofluorescence using antibodies against mitochondrial proteins (e.g., TOM20) is recommended.[26]

Conclusion

This compound is a versatile and widely used fluorescent probe for the dynamic and quantitative assessment of mitochondrial membrane potential in live cells. Its sensitivity to changes in ΔΨm makes it an indispensable tool for research in cell biology, toxicology, and drug discovery. By understanding the principles of its mechanism, optimizing experimental protocols, and being mindful of potential artifacts, researchers can leverage this compound to gain valuable insights into the critical role of mitochondria in cellular health and disease.

References

- 1. This compound [Tetramethylrhodamine methyl ester] *CAS#: 115532-50-8* | AAT Bioquest [aatbio.com]

- 2. glpbio.com [glpbio.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. TMRE & this compound | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 7. lancaster.sc.edu [lancaster.sc.edu]

- 8. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Spectrum [this compound (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 12. This compound (TetraMethylRhodamine Methyl Ester) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]

- 13. Mitochondrial Transmembrane Potential (ψm) Assay Using this compound [bio-protocol.org]

- 14. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 23. continuous-live-cell-imaging-using-dark-field-microscopy - Ask this paper | Bohrium [bohrium.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. yeasenbio.com [yeasenbio.com]

Decoding Cell Fate: A Technical Guide to TMRM Fluorescence in Healthy vs. Apoptotic Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of Tetramethylrhodamine, Methyl Ester (TMRM) fluorescence in distinguishing between healthy and apoptotic cells. A key indicator of cellular health, the mitochondrial membrane potential (ΔΨm), is a critical parameter in apoptosis research and drug discovery. This compound, a lipophilic cationic fluorescent dye, serves as a reliable tool to measure this potential, offering insights into the early stages of programmed cell death.

The Core Principle: Mitochondrial Membrane Potential and this compound

In healthy, viable cells, the inner mitochondrial membrane maintains a high electrochemical gradient, with the mitochondrial matrix being more negative than the cytoplasm. This negative charge drives the accumulation of the positively charged this compound molecules within the mitochondria.[1] This accumulation results in a bright, punctate orange-red fluorescence.[2][3]

Conversely, a hallmark of early apoptosis is the disruption of the mitochondrial outer membrane, an event known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4] This leads to the dissipation of the mitochondrial membrane potential (ΔΨm).[5] As the inner membrane depolarizes, the driving force for this compound accumulation is lost. Consequently, the dye is redistributed throughout the cytoplasm, leading to a significant decrease in mitochondrial fluorescence intensity.[1][6] This reduction in this compound fluorescence is a quantifiable indicator of apoptosis.[7]

Quantitative Analysis of this compound Fluorescence

The change in this compound fluorescence between healthy and apoptotic cells can be quantified using various techniques, including flow cytometry, fluorescence microscopy, and microplate readers. The following tables summarize representative quantitative data from such analyses.

| Cell Type | Apoptosis Inducer | Method | Healthy Cells (Control) - Mean Fluorescence Intensity (Arbitrary Units) | Apoptotic Cells - Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Cells with Low this compound Fluorescence (Apoptotic) |

| Jurkat (Human T lymphocyte) | Staurosporine (1 µM for 2 hours) | Flow Cytometry | High | Low (significant shift in histogram) | >90% (in treated population)[7] |

| Jurkat (Human T lymphocyte) | CCCP (50 µM) | Flow Cytometry | High | Low (significant shift in histogram) | >90% (in treated population)[7] |

| Human B-cell lymphoma | Cycloheximide | Flow Cytometry | High | Low (significant decrease in orange fluorescence intensity) | Not specified |

| A549 (Human lung carcinoma) | Cisplatin (50 µM for 12 hours) | Fluorescence Microscopy | High | Significantly lower | ~48.5%[5] |

Table 1: Representative Quantitative Data from this compound-based Apoptosis Assays.

Apoptosis Signaling Pathways Leading to Mitochondrial Depolarization

The dissipation of mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis. This pathway is initiated by various intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the activation of pro-apoptotic proteins from the Bcl-2 family, which ultimately cause MOMP.

Experimental Protocols

Accurate and reproducible results in this compound-based apoptosis assays rely on meticulous experimental execution. Below are detailed protocols for flow cytometry and fluorescence microscopy.

Experimental Workflow for this compound-Based Apoptosis Assay

Detailed Protocol 1: Flow Cytometry for Suspension Cells

This protocol is adapted for analyzing suspension cells like Jurkat T-lymphocytes.

Materials:

-

Suspension cells of interest

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., Staurosporine)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

CCCP or FCCP stock solution (e.g., 50 mM in DMSO) for positive control[7]

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Flow cytometer tubes

-

Flow cytometer with appropriate lasers and filters (e.g., 488 nm or 561 nm excitation and emission filter around 575-585 nm)[7]

Procedure:

-

Cell Preparation:

-

Culture cells to a density of approximately 1 x 10^6 cells/mL.

-

For your experimental sample, treat the cells with the desired apoptosis-inducing agent for the appropriate duration.

-

Prepare a negative control sample (untreated cells) and a positive control sample. For the positive control, treat cells with CCCP (e.g., 50 µM) for 5-10 minutes at 37°C to induce mitochondrial membrane depolarization.[7]

-

-

This compound Staining:

-

Prepare a fresh working solution of this compound in complete cell culture medium. A final concentration of 20-200 nM is generally recommended, but should be optimized for your specific cell type and experimental conditions.[8]

-

Add the this compound working solution directly to the cell suspension.

-

Incubate for 20-30 minutes at 37°C, protected from light.[7]

-

-

Washing (Optional):

-

Data Acquisition:

-

Analyze the samples on a flow cytometer.

-

Use forward scatter (FSC) and side scatter (SSC) to gate on the main cell population and exclude debris.

-

Acquire this compound fluorescence data, typically in a channel appropriate for PE or TRITC (e.g., FL2).

-

-

Data Analysis:

-

Generate a histogram of this compound fluorescence intensity for each sample.

-

Healthy, non-apoptotic cells will exhibit a peak of high fluorescence intensity.

-

Apoptotic cells will show a shift to lower fluorescence intensity.

-

The positive control (CCCP-treated cells) should show a dramatic shift to low fluorescence.

-

Quantify the percentage of cells in the "this compound low" gate for each sample.

-

Detailed Protocol 2: Fluorescence Microscopy for Adherent Cells

This protocol is suitable for visualizing changes in mitochondrial membrane potential in adherent cells.

Materials:

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Apoptosis-inducing agent

-

This compound stock solution (e.g., 1 mM in DMSO)

-

CCCP or FCCP stock solution for positive control

-

PBS or other imaging buffer

-

Fluorescence microscope with a TRITC/RFP filter set and a heated stage with CO2 control for live-cell imaging[10]

Procedure:

-

Cell Preparation and Treatment:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (e.g., 50-70%).

-

Treat the cells with the apoptosis-inducing agent for the desired time. Include untreated and positive control (CCCP/FCCP treated) wells.

-

-

This compound Staining:

-

Washing:

-

Gently aspirate the staining solution and wash the cells 2-3 times with pre-warmed PBS or imaging buffer to remove background fluorescence.[10]

-

-

Imaging:

-

Place the dish or slide on the microscope stage.

-

Using the TRITC/RFP filter set, acquire images of the cells.

-

Healthy cells will show bright, punctate fluorescence within the mitochondria.

-

Apoptotic cells will display a diffuse, dim fluorescence throughout the cell.

-

-

Image Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity within the mitochondria of individual cells.[1]

-

Define regions of interest (ROIs) around the mitochondria in healthy cells and compare the average fluorescence intensity to that of treated cells.

-

Background correction can be performed by measuring the fluorescence intensity in a region without cells.[12]

-

Conclusion

This compound fluorescence provides a robust and sensitive method for detecting the loss of mitochondrial membrane potential, a key event in the early stages of apoptosis. By understanding the underlying principles and employing carefully optimized protocols, researchers can effectively utilize this compound to quantify apoptosis in various cell types and experimental models. This powerful tool is invaluable for basic research into cell death mechanisms and for the development of novel therapeutics that target apoptotic pathways.

References

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. biotech.illinois.edu [biotech.illinois.edu]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. lancaster.sc.edu [lancaster.sc.edu]

- 11. abcam.com [abcam.com]

- 12. High-Throughput Microscopy Analysis of Mitochondrial Membrane Potential in 2D and 3D Models - PMC [pmc.ncbi.nlm.nih.gov]

TMRM vs. TMRE: An In-depth Technical Guide to Mitochondrial Staining

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical comparison of two widely used fluorescent dyes for mitochondrial staining: Tetramethylrhodamine, Methyl Ester (TMRM) and Tetramethylrhodamine, Ethyl Ester (TMRE). Both are critical tools for assessing mitochondrial health and function, particularly the mitochondrial membrane potential (ΔΨm), a key indicator of cellular viability and metabolic activity. This document delves into their core mechanisms, provides a quantitative comparison of their properties, details experimental protocols, and offers guidance on selecting the appropriate dye for specific research applications.

Core Principles: The Nernstian Distribution of Potentiometric Dyes

This compound and TMRE are lipophilic, cationic dyes that accumulate in the mitochondria of healthy, respiring cells.[1] This accumulation is driven by the large negative mitochondrial membrane potential (typically -150 to -180 mV), which is generated by the electron transport chain.[2] The distribution of these dyes across the mitochondrial membrane follows the Nernst equation, which describes the relationship between the electrical potential and the concentration gradient of an ion across a permeable membrane.

The Nernstian principle dictates that the concentration of the positively charged dye will be significantly higher inside the negatively charged mitochondrial matrix compared to the cytoplasm. This equilibrium is dynamic, and changes in mitochondrial membrane potential will lead to a redistribution of the dye. A decrease in ΔΨm (depolarization) results in the release of the dye from the mitochondria into the cytoplasm, leading to a decrease in mitochondrial fluorescence. Conversely, an increase in ΔΨm (hyperpolarization) leads to further accumulation of the dye and an increase in fluorescence, unless the concentration is high enough to cause self-quenching.[2]

Quantitative Comparison of this compound and TMRE

While both dyes operate on the same principle, they exhibit key differences in their physicochemical properties that influence their suitability for various experimental setups. The following tables summarize the available quantitative data comparing this compound and TMRE.

Table 1: Spectral and Physicochemical Properties

| Property | This compound (Tetramethylrhodamine, Methyl Ester) | TMRE (Tetramethylrhodamine, Ethyl Ester) | Reference |

| Excitation Max (nm) | ~548 | ~549 | [3] |

| Emission Max (nm) | ~573 | ~574 | [3] |

| Quantum Yield | Not consistently reported in comparative studies | Not consistently reported in comparative studies | |

| Hydrophobicity | Less hydrophobic | More hydrophobic | [2] |

| Mitochondrial Binding | Lower | Higher | [4] |

Table 2: Functional Parameters in Isolated Mitochondria

| Parameter | This compound | TMRE | Rhodamine 123 (for comparison) | Reference |

| External Partition Coefficient | 1.15 ± 0.09 | 2.50 ± 0.23 | 1.83 ± 0.13 | [4] |

| Internal Partition Coefficient | 1.34 ± 0.12 | 2.68 ± 0.25 | 1.95 ± 0.15 | [4] |

| Inhibition of State 3 Respiration | Minimal at low concentrations | Higher, dose-dependent | Intermediate | [4] |

Table 3: Practical Considerations

| Consideration | This compound | TMRE | Reference |

| Photostability | Generally considered to have low photobleaching | Subject to photobleaching, especially under high-intensity illumination | [2][5] |

| Phototoxicity | Low at typical working concentrations | Can induce phototoxicity, leading to morphological changes and loss of membrane potential upon illumination | [5][6] |

| Signal-to-Noise Ratio | High, due to low non-specific binding | Generally high, but can be affected by non-specific binding and phototoxicity | [7] |

| Quenching Mode | Can be used in quenching mode at higher concentrations (>50-100 nM) | Also usable in quenching mode at similar concentrations | [2] |

| Non-quenching Mode | Preferred for non-quenching mode due to lower mitochondrial binding and toxicity (1-30 nM) | Can be used in non-quenching mode, but with caution due to higher potential for toxicity | [2] |

Experimental Protocols

The following are detailed protocols for the use of this compound and TMRE in common cell biology applications. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental condition.

General Stock Solution Preparation

-

Reconstitution: Prepare a 1-10 mM stock solution of this compound or TMRE in anhydrous dimethyl sulfoxide (DMSO).

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.

Protocol 1: Live-Cell Imaging of Mitochondrial Membrane Potential in Adherent Cells (e.g., HeLa) using this compound

This protocol is adapted for confocal microscopy in non-quenching mode.

Materials:

-

HeLa cells cultured on glass-bottom dishes

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (1 mM in DMSO)

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Optional: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP for depolarization control (10 mM stock in DMSO)

Procedure:

-

Prepare a fresh working solution of this compound in complete culture medium. For non-quenching mode, a final concentration of 20-50 nM is recommended.

-

Remove the culture medium from the cells and wash once with warm PBS or HBSS.

-

Add the this compound working solution to the cells.

-

Incubate for 20-30 minutes at 37°C in a CO2 incubator.

-

After incubation, remove the this compound solution and wash the cells twice with warm PBS or HBSS.

-

Add fresh, pre-warmed complete culture medium or imaging buffer to the cells.

-

Image the cells immediately using a confocal microscope with appropriate filter sets (e.g., excitation ~543 nm, emission ~575 nm).

-

For depolarization control: After acquiring baseline images, add CCCP or FCCP to a final concentration of 10 µM and acquire time-lapse images to observe the decrease in this compound fluorescence.

Protocol 2: Flow Cytometry Analysis of Apoptosis using TMRE in Suspension Cells (e.g., Jurkat)

This protocol is designed to assess the loss of mitochondrial membrane potential, an early hallmark of apoptosis.[7][8]

Materials:

-

Jurkat cells in suspension culture

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

TMRE stock solution (1 mM in DMSO)

-

FACS buffer (e.g., PBS with 1% BSA)

-

Apoptosis-inducing agent (e.g., staurosporine or camptothecin)

-

Optional: Viability dye (e.g., Propidium Iodide or 7-AAD)

Procedure:

-

Induce apoptosis in a sample of Jurkat cells using the desired agent and appropriate incubation time. Include a vehicle-treated control sample.

-

Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspend the cell pellets in fresh, pre-warmed culture medium.

-

Prepare a TMRE working solution in culture medium at a final concentration of 100-200 nM.

-

Add the TMRE working solution to each cell sample.

-

Incubate for 15-20 minutes at 37°C, protected from light.[9]

-

After incubation, wash the cells once with FACS buffer.

-

Resuspend the cells in FACS buffer. If using a viability dye, add it at this step according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry. Use the appropriate laser and filter combination for TMRE (e.g., excitation with a 488 nm or 561 nm laser and detection in the PE or a similar channel).

-

Gate on the live cell population (if using a viability dye) and compare the TMRE fluorescence intensity between the control and apoptosis-induced samples. A decrease in TMRE fluorescence indicates mitochondrial depolarization.

Choosing Between this compound and TMRE: A Decision Guide

The choice between this compound and TMRE depends on the specific experimental goals and constraints.

-

For long-term live-cell imaging or experiments sensitive to mitochondrial function: this compound is generally the preferred choice due to its lower mitochondrial binding and reduced inhibition of the electron transport chain, especially when used at low, non-quenching concentrations.[2][4] Its lower potential for phototoxicity is also an advantage in extended imaging studies.

-

For endpoint assays or flow cytometry where signal brightness is paramount: TMRE may be advantageous due to its higher fluorescence potential. However, careful controls are necessary to account for its greater potential for non-specific binding and toxicity.

-

For quantitative measurements of ΔΨm: Both dyes can be used, but it is crucial to operate in the non-quenching mode and to perform proper calibration, accounting for factors like plasma membrane potential and dye binding. This compound is often favored for these applications due to its more predictable behavior.

Troubleshooting and Best Practices

-

Signal Instability: Rapid loss of signal can be due to photobleaching, phototoxicity, or active efflux of the dye by multidrug resistance (MDR) transporters. To mitigate this, use the lowest possible laser power, optimize imaging speed, and consider using an MDR inhibitor like verapamil if efflux is suspected.

-

High Background: This may result from excessive dye concentration, leading to cytoplasmic signal, or non-specific binding. Optimize the dye concentration and ensure thorough washing steps.

-

Inconsistent Staining: Cell health and density can significantly impact mitochondrial membrane potential and dye uptake. Ensure consistent cell culture conditions and plate cells at a sub-confluent density.

-

Quenching vs. Non-quenching Mode: Be aware of the dye concentration used. In non-quenching mode (low nM range), fluorescence is directly proportional to ΔΨm. In quenching mode (higher nM to µM range), depolarization can cause a transient increase in fluorescence as the dye de-quenches in the cytoplasm.[2] This is a critical consideration for data interpretation.

Conclusion

Both this compound and TMRE are powerful tools for the investigation of mitochondrial function. This compound is often the superior choice for live-cell imaging and sensitive functional assays due to its lower toxicity and interference with mitochondrial respiration. TMRE, being brighter, can be useful for applications where maximizing signal is the primary concern, such as some flow cytometry experiments. A thorough understanding of their properties, careful optimization of protocols, and the use of appropriate controls are essential for obtaining accurate and reproducible data in studies of mitochondrial biology and drug development.

References

- 1. TMRE & this compound | Explore Membrane Potentials — Potentiometric Probes [potentiometricprobes.com]

- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 6. researchgate.net [researchgate.net]

- 7. Mitochondrial Staining Allows Robust Elimination of Apoptotic and Damaged Cells during Cell Sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometric determination of mitochondrial membrane potential changes during apoptosis of T lymphocytic and pancreatic beta cell lines: comparison of tetramethylrhodamineethylester (TMRE), chloromethyl-X-rosamine (H2-CMX-Ros) and MitoTracker Red 580 (MTR580) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to Tetramethylrhodamine Methyl Ester (TMRM) for Researchers

For Immediate Release

This whitepaper provides an in-depth technical overview of Tetramethylrhodamine Methyl Ester (TMRM), a fluorescent probe critical for the assessment of mitochondrial membrane potential. Designed for researchers, scientists, and professionals in drug development, this document outlines the core chemical properties of this compound, detailed experimental protocols for its application, and visual workflows to guide experimental design.

Core Chemical Properties of this compound

Tetramethylrhodamine methyl ester (this compound) is a cell-permeant, cationic, red-orange fluorescent dye that is sequestered by active mitochondria. Its accumulation within the mitochondria is dependent on the mitochondrial membrane potential (ΔΨm). In healthy cells with a normal ΔΨm, this compound aggregates in the mitochondria and emits a bright fluorescent signal. Conversely, in apoptotic or metabolically stressed cells with a depolarized mitochondrial membrane, this compound fails to accumulate, resulting in a diminished fluorescent signal.[1][2][3] This property makes this compound an invaluable tool for studying mitochondrial function and overall cell health.[3]

The key chemical and spectral properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₅ClN₂O₃ | |

| Molecular Weight | 436.93 g/mol (Chloride salt) 500.93 g/mol (Perchlorate salt) | |

| Appearance | Purple to dark green solid | [4] |

| Excitation Maximum (λex) | 548-552 nm | [4][5] |

| Emission Maximum (λem) | 573-575 nm | [4][5][6] |

| Molar Extinction Coefficient (ε) | >95,000 cm⁻¹M⁻¹ (in methanol) | |

| Solubility | Soluble in DMSO and ethanol | [6] |

Experimental Protocols

The following are detailed methodologies for the utilization of this compound in common experimental applications.

Preparation of this compound Stock and Staining Solutions

Proper preparation of this compound solutions is crucial for reproducible results. This compound is typically supplied as a powder and should be dissolved in a high-quality, anhydrous solvent.

-

10 mM Stock Solution: Dissolve 25 mg of this compound in 5 mL of dimethyl sulfoxide (DMSO).[1][2][3] This stock solution can be stored at -20°C for up to six months, protected from light.[3]

-

100 µM Intermediate Stock Solution: Dilute the 10 mM stock solution 1:100 in DMSO. For example, add 10 µL of 10 mM this compound to 990 µL of DMSO.[3] This can also be stored at -20°C.

-

Working Staining Solution (20-250 nM): On the day of the experiment, dilute the 100 µM intermediate stock solution into a complete cell culture medium to the desired final concentration.[3] The optimal concentration is cell-type dependent and should be determined empirically. A common starting concentration is 100 nM.[3] For example, to make a 100 nM staining solution, add 10 µL of the 100 µM stock solution to 10 mL of complete medium.[3]

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for qualitative and quantitative assessment of mitochondrial membrane potential in adherent cells.

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency.

-

Media Removal: Gently aspirate the cell culture medium.

-

Staining: Add the freshly prepared this compound staining solution to the cells.

-

Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.[1][2][3]

-

Washing (Optional but Recommended): To reduce background fluorescence, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) or another suitable buffer.[1][2]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a TRITC/RFP filter set.[1][3]

Staining Protocol for Flow Cytometry

This protocol allows for the quantitative analysis of mitochondrial membrane potential in a cell population.

-

Cell Preparation: Harvest cells (both adherent and suspension) and centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

-

Resuspension: Resuspend the cell pellet in complete medium or PBS at a concentration of approximately 1 x 10⁶ cells/mL.[7]

-

Staining: Add the this compound staining solution to the cell suspension to the desired final concentration (e.g., 20 nM).[7]

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[7]

-

Washing (Optional): For this compound concentrations above 50 nM, a wash step with PBS is recommended to minimize background fluorescence.[8]

-

Analysis: Analyze the cells on a flow cytometer. This compound can be excited by a 488 nm or 561 nm laser, and its emission is typically collected using a filter appropriate for phycoerythrin (PE), such as a 585/16 nm bandpass filter.[3][7]

Control for Mitochondrial Depolarization

To confirm that the this compound signal is specific to the mitochondrial membrane potential, a positive control for depolarization should be included. Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) or Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP) are commonly used uncoupling agents.

-

Treatment: After staining with this compound, or for a separate control group, treat the cells with 10-20 µM FCCP or 50 µM CCCP for 5-10 minutes prior to imaging or flow cytometry analysis.[7][9] This will cause a rapid collapse of the mitochondrial membrane potential and a corresponding loss of this compound fluorescence.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of experiments utilizing this compound.

Conclusion

This compound is a robust and widely used fluorescent probe for the investigation of mitochondrial health and function. Its straightforward application in both fluorescence microscopy and flow cytometry makes it an accessible tool for a broad range of research applications, from basic cell biology to drug discovery and toxicology. By understanding its chemical properties and adhering to optimized protocols, researchers can reliably assess mitochondrial membrane potential and gain critical insights into cellular physiology and pathology.

References

- 1. ミトコンドリアの蛍光染色プロトコール | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. lancaster.sc.edu [lancaster.sc.edu]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Spectrum [this compound (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 6. caymanchem.com [caymanchem.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to TMRM Excitation and Emission Spectra for Microscopy

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye widely utilized in microscopy to assess mitochondrial membrane potential (ΔΨm). As a lipophilic cation, this compound accumulates in the mitochondrial matrix, driven by the negative charge established by the electrochemical gradient across the inner mitochondrial membrane.[1][2][3] This document provides a comprehensive technical overview of this compound's spectral properties, experimental protocols for its use in fluorescence microscopy, and the underlying principles of its function.

Core Principles of this compound Function

Under normal physiological conditions, the mitochondrial electron transport chain (ETC) pumps protons from the matrix to the intermembrane space, creating a significant electrochemical gradient.[4] This results in a highly negative mitochondrial membrane potential. This compound, being positively charged, is electrophoretically drawn into the negatively charged mitochondrial matrix.[5] In healthy, energized mitochondria, the accumulation of this compound leads to a bright fluorescent signal.[6][7] Conversely, a decrease in mitochondrial membrane potential, a hallmark of mitochondrial dysfunction and an early event in apoptosis, results in reduced this compound accumulation and a corresponding decrease in fluorescence intensity.[5][6]

For specific measurements of the mitochondrial membrane potential, the fluorescence intensity is quantified before and after the application of an uncoupling agent like FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).[4] FCCP dissipates the proton gradient, thereby eliminating the mitochondrial membrane potential. The difference in this compound fluorescence intensity before and after FCCP treatment is directly attributable to the mitochondrial membrane potential.[4]

Spectral Properties of this compound

The fluorescence of this compound is readily detectable using standard microscopy filter sets. Its spectral characteristics can vary slightly depending on the solvent environment.

| Property | Wavelength (nm) | Notes |

| Excitation Maximum | 548 - 552 nm | [1][8][9] |

| Emission Maximum | 573 - 578 nm | [1][5] |

| Excitation (in Ethanol) | 551 nm | [10] |

| Emission (in Ethanol) | 579 nm | [10] |

| Excitation (in MLVs) | 559 nm | [10] |

| Emission (in MLVs) | 589 nm | [10] |

MLVs: Multilamellar lipid vesicles

For fluorescence microscopy, a TRITC (Tetramethylrhodamine isothiocyanate) or RFP (Red Fluorescent Protein) filter set is typically suitable for this compound imaging.[6][9]

Experimental Protocols

Accurate and reproducible measurement of mitochondrial membrane potential with this compound requires careful attention to the experimental protocol. The following sections provide a generalized methodology for live-cell staining and analysis.

-

This compound Stock Solution: this compound is usually supplied as a powder.[6][7] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6][9] This stock solution should be aliquoted and stored at -20°C, protected from light.[6]

-

This compound Working Solution: On the day of the experiment, dilute the stock solution to an intermediate concentration (e.g., 50-100 µM) in DMSO or complete cell culture medium.[6][7][9] From this intermediate solution, prepare the final working solution at the desired concentration (typically in the low nanomolar range) in serum-free medium or a suitable buffer like HBSS.[4] It is recommended to prepare the final working solution fresh for each experiment.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.wur.nl [research.wur.nl]

- 4. Mitochondrial Transmembrane Potential (ψm) Assay Using this compound [bio-protocol.org]

- 5. youtube.com [youtube.com]

- 6. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 7. lancaster.sc.edu [lancaster.sc.edu]

- 8. Spectrum [this compound (Tetramethylrhodamine methyl ester)] | AAT Bioquest [aatbio.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. This compound (TetraMethylRhodamine Methyl Ester) - Potentiometric Probes Voltage-Sensitive Dye — Potentiometric Probes [potentiometricprobes.com]

TMRM as an Indicator of Mitochondrial Dysfunction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key contributor to a wide range of pathologies, including neurodegenerative diseases, metabolic disorders, and cancer. The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that is widely used to assess ΔΨm in living cells. This technical guide provides an in-depth overview of the principles and applications of this compound as a tool for studying mitochondrial dysfunction. We will cover the mechanism of action, detailed experimental protocols for fluorescence microscopy and flow cytometry, data analysis and interpretation, and applications in drug discovery and toxicology screening.

Introduction to this compound and Mitochondrial Membrane Potential

The mitochondrial membrane potential is an electrochemical gradient across the inner mitochondrial membrane, established by the electron transport chain (ETC). This potential is essential for ATP synthesis, ion homeostasis, and the import of proteins into the mitochondria.[1] A decrease or dissipation of ΔΨm is a hallmark of mitochondrial dysfunction and can be an early indicator of cellular stress and apoptosis.[2][3]

This compound is a lipophilic cation that accumulates in the mitochondrial matrix in a manner dependent on the mitochondrial membrane potential.[2] In healthy, energized mitochondria with a high ΔΨm, this compound accumulates and exhibits a bright red fluorescence. Conversely, in depolarized mitochondria with a compromised ΔΨm, the dye fails to accumulate, resulting in a diminished fluorescent signal.[4] This property makes this compound a sensitive and reliable probe for monitoring changes in mitochondrial health.[5][6]

Mechanism of Action of this compound

This compound passively diffuses across the plasma membrane and accumulates in the cytosol. Due to its positive charge, it is electrophoretically driven into the negatively charged mitochondrial matrix. The concentration of this compound within the mitochondria is governed by the Nernst equation, which relates the distribution of an ion to the membrane potential.

Modes of this compound Use

This compound can be utilized in two distinct modes: non-quenching and quenching.[5]

-

Non-quenching Mode: At low concentrations (typically 1-20 nM), the this compound signal is directly proportional to the mitochondrial membrane potential. A decrease in ΔΨm leads to a decrease in this compound fluorescence. This mode is ideal for quantitative measurements and for detecting subtle changes in ΔΨm.[6]

-

Quenching Mode: At higher concentrations (above 50-100 nM), this compound aggregates within the mitochondria, leading to self-quenching of its fluorescence.[5] A sudden depolarization of the mitochondria causes the release of this compound into the cytoplasm, resulting in a transient increase in fluorescence as the dye becomes unquenched. This mode is useful for detecting rapid and robust changes in ΔΨm.[7]

Data Presentation: Quantitative Analysis of this compound Fluorescence

The following tables summarize quantitative data from various studies, illustrating the effects of different compounds on mitochondrial membrane potential as measured by this compound fluorescence.

| Compound | Cell Type | Concentration | Effect on ΔΨm | This compound Fluorescence Change | Reference |

| FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) | 661w cells | 1 µM | Depolarization | 67% decrease | [8] |

| Oligomycin | 661w cells | 1 µM | Hyperpolarization | 280-425% increase | [8] |

| CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) | HEK293T cells | Titration | Depolarization | Concentration-dependent decrease | [9] |

| Oligomycin | HEK293T cells | Titration | Hyperpolarization | Concentration-dependent increase | [9] |

| Staurosporine | Jurkat cells | 500 nM | Depolarization | Decrease | [10] |

| TBHP (tert-butyl hydroperoxide) | 661w cells | 500 µM | Depolarization | Decrease in networked mitochondria | [8] |

| Probe | Excitation (nm) | Emission (nm) | Mode of Use | Key Characteristics |

| This compound | ~548 | ~574 | Non-quenching & Quenching | Less ETC inhibition than TMRE. [6] |

| TMRE | ~549 | ~575 | Non-quenching & Quenching | Slightly more hydrophobic than this compound. |

| JC-1 | ~514 (monomer) / ~585 (aggregate) | ~529 (monomer) / ~590 (aggregate) | Ratiometric | Forms aggregates in healthy mitochondria (red), exists as monomers in depolarized mitochondria (green). |

| Rhodamine 123 | ~507 | ~529 | Quenching | Slower to equilibrate than this compound/TMRE.[2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mitochondrial Dysfunction

Mitochondrial dysfunction, often initiated by cellular stress, leads to a cascade of events culminating in apoptosis. This compound can be used to monitor the initial depolarization of the mitochondrial membrane, a key step in the intrinsic apoptotic pathway.

Caption: Intrinsic apoptosis pathway initiated by mitochondrial depolarization.

Experimental Workflow for this compound-based Assays

The general workflow for assessing mitochondrial membrane potential using this compound involves cell preparation, dye loading, treatment with compounds of interest, and subsequent analysis by either fluorescence microscopy or flow cytometry.

Caption: General experimental workflow for this compound assays.

Experimental Protocols

Fluorescence Microscopy Protocol

This protocol is adapted for imaging adherent cells.

Materials:

-

Cells of interest cultured on glass-bottom dishes or multi-well plates suitable for imaging

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)[1]

-

Phosphate-buffered saline (PBS) or other suitable imaging buffer

-

Fluorescence microscope with appropriate filter sets (e.g., TRITC/RFP)[4]

-

Positive control (e.g., FCCP or CCCP) and negative control (vehicle)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density to reach about 70% confluency at the time of the experiment.[11]

-

Compound Treatment (if applicable): Treat cells with the test compounds for the desired duration.

-

This compound Staining Solution Preparation: Prepare a fresh this compound working solution in serum-free medium or imaging buffer. The optimal concentration should be determined empirically for each cell type but typically ranges from 20-200 nM for non-quenching mode.[11] For a 100 nM solution, dilute a 100 µM stock 1:1000.[4]

-

Dye Loading: Remove the culture medium and add the this compound staining solution to the cells.

-

Incubation: Incubate the cells for 15-45 minutes at 37°C, protected from light.[11]

-

Washing (Optional): For increased signal-to-noise, gently wash the cells once or twice with pre-warmed PBS or imaging buffer.[4]

-

Imaging: Acquire images using a fluorescence microscope with the appropriate filter set (e.g., Ex/Em = 548/573 nm).[11] It is crucial to use low laser power and exposure times to minimize phototoxicity and photobleaching.[12]

-

Controls: In parallel, treat cells with a vehicle control (e.g., DMSO) and a positive control for depolarization, such as 1 µM FCCP, for 5-10 minutes before imaging.[11][13]

-

Image Analysis: Quantify the mean fluorescence intensity of this compound within the mitochondria of individual cells or across the entire cell. Background subtraction is recommended for accurate quantification.[8]

Flow Cytometry Protocol

This protocol is suitable for suspension or adherent cells.

Materials:

-

Cells in suspension (at least 1 x 10^5 cells per sample)[11]

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)[11]

-

PBS or flow cytometry staining buffer

-

Flow cytometer with appropriate lasers and filters (e.g., 488 nm or 561 nm excitation and a PE-equivalent emission filter)[10]

-

Positive control (e.g., CCCP) and negative control (vehicle)

Procedure:

-

Cell Preparation: Harvest and resuspend cells to a concentration of approximately 1 x 10^6 cells/mL in complete medium or PBS.[10] For adherent cells, trypsinize and neutralize before resuspension.

-

Compound Treatment (if applicable): Treat cells with test compounds.

-

This compound Staining: Add this compound to the cell suspension to a final concentration of 50-400 nM.[11] The optimal concentration should be determined for each cell line.

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[11]

-

Washing (Optional but Recommended): Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend in fresh medium or PBS. This can enhance the signal-to-background ratio.[11]

-

Control Preparation: For a positive control, treat a sample of cells with an uncoupler like 50 µM CCCP for 5-10 minutes.[10]

-